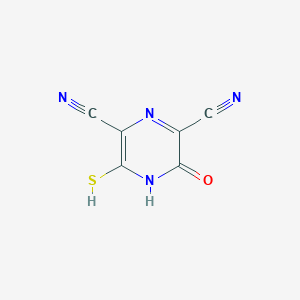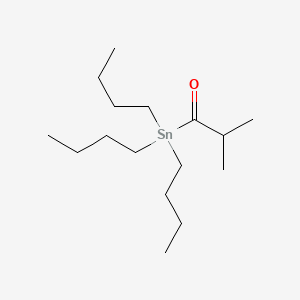
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-ynamide moiety, which is further substituted with a trimethylsilyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide can be synthesized through various methods. One common approach involves the reaction of 3-(trimethylsilyl)propynoic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide . The reaction typically proceeds at room temperature, yielding the desired product in high purity.
Another method involves the dehydrohalogenation of N-phenyl-3-(trimethylsilyl)prop-2-enamide using a strong base like potassium tert-butoxide . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the ynamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the preparation of intermediates, followed by coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ynamide to the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted prop-2-ynamides.
Scientific Research Applications
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Phenyl-3-(trimethylsilyl)prop-2-ynamide involves its reactivity towards various nucleophiles and electrophiles. The presence of the trimethylsilyl group enhances the stability of the compound and facilitates selective reactions at the triple bond. The phenyl group contributes to the compound’s overall reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)propynoic acid
- N-Phenyl-3-(trimethylsilyl)prop-2-enamide
- 3-(Trimethylsilyl)prop-2-ynamide
Uniqueness
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide is unique due to the combination of the phenyl group and the trimethylsilyl-substituted prop-2-ynamide moiety. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
105554-00-5 |
|---|---|
Molecular Formula |
C12H15NOSi |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
N-phenyl-3-trimethylsilylprop-2-ynamide |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)10-9-12(14)13-11-7-5-4-6-8-11/h4-8H,1-3H3,(H,13,14) |
InChI Key |
BHOUUFUTZLLJIN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)



![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)





